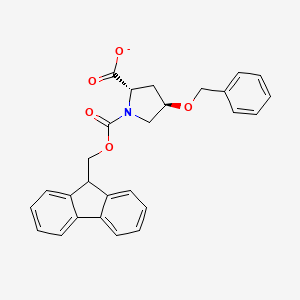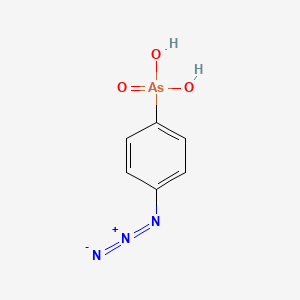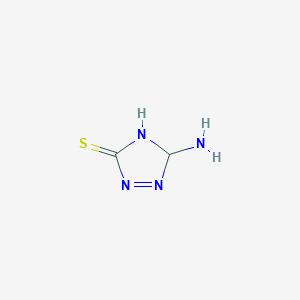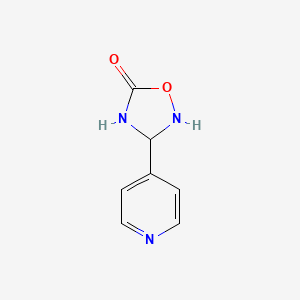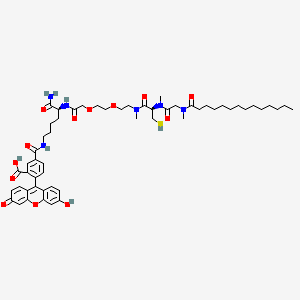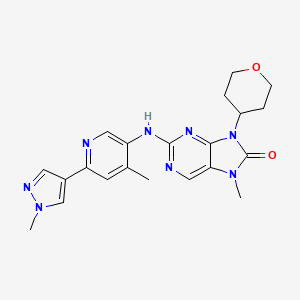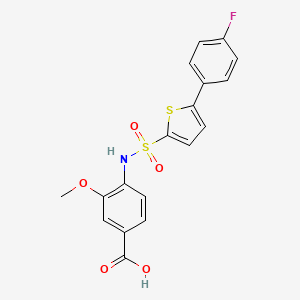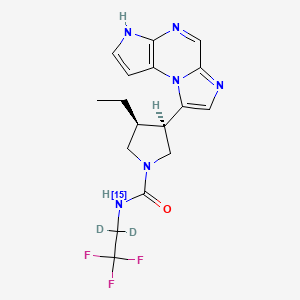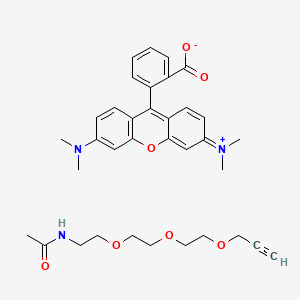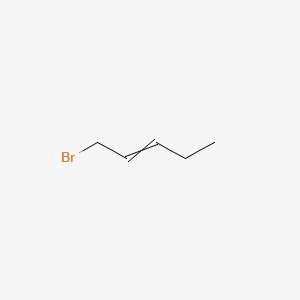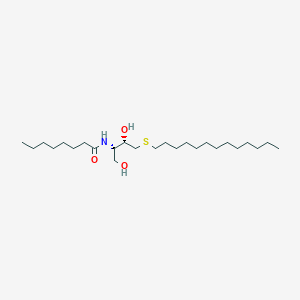
N-((2S,3S)-1,3-Dihydroxy-4-(tridecylthio)butan-2-yl)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XM462 is a dihydroceramide desaturase inhibitor that exhibits mixed-type inhibition. It has shown significant potential in tumor research due to its ability to inhibit dihydroceramide desaturase in both in vitro and cultured cells . This compound is particularly notable for its role in sphingolipid metabolism, which is crucial for various cellular processes.
Vorbereitungsmethoden
The synthesis of XM462 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
In industrial production, the synthesis of XM462 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH .
Analyse Chemischer Reaktionen
XM462 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of XM462 may yield oxidized derivatives, while reduction may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
XM462 has a wide range of scientific research applications, including:
Chemistry: In chemistry, XM462 is used as a tool to study sphingolipid metabolism and its role in cellular processes.
Biology: In biology, XM462 is used to investigate the effects of dihydroceramide desaturase inhibition on cell viability and apoptosis.
Medicine: In medicine, XM462 is being explored for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in tumor cells.
Industry: In industry, XM462 is used in the development of new drugs and therapeutic agents
Wirkmechanismus
The mechanism of action of XM462 involves the inhibition of dihydroceramide desaturase, an enzyme involved in sphingolipid metabolism. By inhibiting this enzyme, XM462 disrupts the synthesis of ceramides, which are essential components of cell membranes. This disruption leads to the accumulation of dihydroceramides, which can induce apoptosis in tumor cells .
Vergleich Mit ähnlichen Verbindungen
XM462 is unique in its ability to inhibit dihydroceramide desaturase with high potency. Similar compounds include:
XM461: Another dihydroceramide desaturase inhibitor with similar properties but different potency.
RBM2-1B: An analog of XM462 that also inhibits dihydroceramide desaturase and has shown similar effects on cell viability.
RBM2-1D: Another analog of XM462 with similar inhibitory effects on dihydroceramide desaturase
These compounds share similar mechanisms of action but differ in their potency and specific applications. XM462 stands out due to its high potency and broad range of applications in scientific research and medicine.
Eigenschaften
Molekularformel |
C25H51NO3S |
|---|---|
Molekulargewicht |
445.7 g/mol |
IUPAC-Name |
N-[(2S,3S)-1,3-dihydroxy-4-tridecylsulfanylbutan-2-yl]octanamide |
InChI |
InChI=1S/C25H51NO3S/c1-3-5-7-9-10-11-12-13-14-16-18-20-30-22-24(28)23(21-27)26-25(29)19-17-15-8-6-4-2/h23-24,27-28H,3-22H2,1-2H3,(H,26,29)/t23-,24+/m0/s1 |
InChI-Schlüssel |
FOIBJHCOSKEGLA-BJKOFHAPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCSC[C@H]([C@H](CO)NC(=O)CCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCSCC(C(CO)NC(=O)CCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)
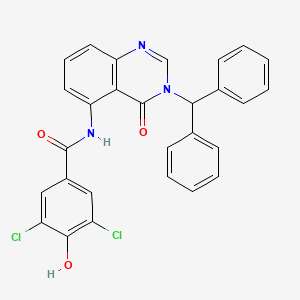
![2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide](/img/structure/B12366803.png)
![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
